3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Overview
Description
3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound with a molecular formula of C8H11BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the bromination of 2-methylimidazo[1,2-a]pyridine. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions:
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine core, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine, while oxidation might produce 3-bromo-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid .
Scientific Research Applications
3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine:
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Features a carboxylic acid group, providing additional functionality for further chemical modifications.
Uniqueness
The presence of both a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
701298-95-5 |
---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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